4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one
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Overview
Description
4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one is a synthetic organic compound characterized by the presence of an aminomethyl group, an ethyl group, and two fluorine atoms attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidinone precursor with aminomethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.
4-(Aminomethyl)indole: Used in the synthesis of dopamine receptor antagonists.
Uniqueness
4-(Aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one is unique due to the presence of both aminomethyl and difluoropyrrolidinone moieties, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12F2N2O |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-(aminomethyl)-1-ethyl-3,3-difluoropyrrolidin-2-one |
InChI |
InChI=1S/C7H12F2N2O/c1-2-11-4-5(3-10)7(8,9)6(11)12/h5H,2-4,10H2,1H3 |
InChI Key |
RFXAIMICWIQBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(C1=O)(F)F)CN |
Origin of Product |
United States |
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